(4Z)-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-((Z)-1-{4-[(3-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound that features a combination of aromatic rings, halogen substituents, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-1-{4-[(3-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Benzyl Ether: The reaction of 3-chlorobenzyl alcohol with 4-hydroxy-3-ethoxybenzaldehyde in the presence of a base such as potassium carbonate to form the benzyl ether intermediate.
Condensation Reaction: The benzyl ether intermediate undergoes a condensation reaction with 3-iodo-4-methylbenzaldehyde in the presence of a suitable catalyst to form the final oxazole compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((Z)-1-{4-[(3-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-((Z)-1-{4-[(3-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-((Z)-1-{4-[(3-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-CHLOROBENZYL)OXY)BENZALDEHYDE N-(3-METHYLPHENYL)THIOSEMICARBAZONE
- 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid
Uniqueness
4-((Z)-1-{4-[(3-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups and the presence of both iodine and chlorine substituents. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H21ClINO4 |
---|---|
Molecular Weight |
573.8 g/mol |
IUPAC Name |
(4Z)-4-[[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H21ClINO4/c1-3-31-24-13-17(8-10-23(24)32-15-18-5-4-6-20(27)11-18)12-22-26(30)33-25(29-22)19-9-7-16(2)21(28)14-19/h4-14H,3,15H2,1-2H3/b22-12- |
InChI Key |
PHMGJSQEFYKSLO-UUYOSTAYSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)OCC4=CC(=CC=C4)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)OCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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